Technical Guide: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 (Sulfo-Cy5 bis-NHS ester)
Technical Guide: Sulfo-Bis-(N,N'-carboxylic acid)-Cy5 (Sulfo-Cy5 bis-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5, more commonly known in chemical literature and by suppliers as Sulfo-Cy5 bis-NHS ester , is a water-soluble, bifunctional fluorescent dye. It belongs to the cyanine (B1664457) dye family, renowned for its bright fluorescence in the far-red region of the spectrum. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility, making it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents that can denature sensitive proteins.[1]
The key feature of this molecule is its bifunctional nature, possessing two N-hydroxysuccinimidyl (NHS) ester reactive groups.[2] NHS esters are highly reactive towards primary amines (-NH₂), such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[3] This dual reactivity allows the dye to act as a homobifunctional crosslinker, enabling the covalent linkage of two amine-containing molecules. This property is particularly valuable for studying protein-protein interactions, creating defined bioconjugates, and immobilizing proteins onto amine-functionalized surfaces.[2][4] The bright and photostable far-red fluorescence of the Cy5 core (excitation ~646 nm, emission ~662 nm) offers a significant advantage by minimizing background autofluorescence from biological samples.[2][3]
Core Properties and Specifications
The quantitative data for Sulfo-Cy5 bis-NHS ester are summarized below. These parameters are critical for designing and quantifying labeling experiments and for fluorescence imaging.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₅H₅₁KN₄O₁₄S₂ | [2][5] |
| Molecular Weight | 975.2 g/mol | [2] |
| CAS Number | 252255-42-8 | [2] |
| Appearance | Dark blue powder | [6] |
| Solubility | Water, DMSO, DMF | [3][6] |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coeff. | 271,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield | ~0.28 | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester x 2 | [2] |
| Reactivity Target | Primary Amines (-NH₂) | [3] |
| Storage Conditions | -20°C, desiccated and dark | [1][2] |
Reaction Mechanism and Experimental Workflows
Amine-Reactive Labeling Chemistry
The fundamental reaction involves the acylation of a primary amine by the NHS ester. The NHS ester reacts with the nucleophilic amine at a slightly alkaline pH to form a stable, covalent amide bond. The N-hydroxysuccinimide group is released as a byproduct.
Figure 1. Reaction of an NHS ester with a primary amine.
General Protein Labeling Workflow
The following diagram outlines the standard procedure for labeling a protein with Sulfo-Cy5 bis-NHS ester. The process involves buffer preparation, dye reconstitution, conjugation, and purification of the final product.
Figure 2. General workflow for protein labeling.
Application Workflow: Crosslinking a Protein Complex
The bifunctional nature of Sulfo-Cy5 bis-NHS ester is ideal for identifying protein-protein interactions. The dye can covalently link interacting proteins that are in close proximity, with the fluorescent signal facilitating detection.
Figure 3. Workflow for protein complex crosslinking.
Experimental Protocols
Protein Labeling with Sulfo-Cy5 bis-NHS ester
This protocol is a general guideline for labeling antibodies (e.g., IgG) and may require optimization for other proteins.
A. Materials Required:
-
Sulfo-Cy5 bis-NHS ester
-
Protein to be labeled (concentration > 2 mg/mL)[5]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0.[5] (Note: Avoid buffers containing primary amines like Tris or glycine).[6]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
B. Protocol:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[5]
-
If the protein solution contains interfering substances like Tris, glycine, or ammonium (B1175870) salts, it must be dialyzed against PBS and then reconstituted in the Reaction Buffer.[5]
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 bis-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used promptly.[5]
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein must be determined empirically. A starting point for antibodies is a 10:1 to 20:1 molar ratio of dye to protein.[5]
-
Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
-
-
Purification:
-
Stop the reaction by adding Quenching Buffer (if desired) or by proceeding directly to purification.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., G-25) pre-equilibrated with PBS.[6]
-
Collect the colored fractions corresponding to the labeled protein, which will elute first. The free dye will elute later.
-
Alternatively, purify the conjugate by dialyzing against PBS (3 changes, 4 hours to overnight).
-
C. Characterization (Degree of Substitution - DOS):
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~646 nm (A₆₄₆) using a spectrophotometer.
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Sulfo-Cy5).[6]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₆₄₆ / ε_dye
-
Where ε_dye is 271,000 M⁻¹cm⁻¹.[2]
-
-
Calculate the DOS:
-
DOS = Dye Conc. / Protein Conc.
-
An optimal DOS for most antibodies is between 2 and 10.[5]
-
Applications
The unique properties of Sulfo-Cy5 bis-NHS ester make it suitable for a variety of advanced applications:
-
Protein-Protein Interaction Studies: Covalently traps and identifies interacting partners within a protein complex for analysis by SDS-PAGE and mass spectrometry.[4]
-
Fluorescence Microscopy and Immunofluorescence (IF): Creates highly fluorescent probes (e.g., labeled antibodies) for high-contrast cellular imaging with low background.[2]
-
Flow Cytometry: Enables bright, far-red detection for precise cell sorting and analysis.[2]
-
Surface Immobilization: Covalently attaches proteins or other amine-containing molecules to aminosilane-coated surfaces for creating biosensors or microarrays.[2]
-
In Vivo Imaging: The far-red emission is suitable for deep-tissue imaging due to reduced light scattering and tissue autofluorescence.[2]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Sulfo-Cyanine5 bis-NHS ester Datasheet DC Chemicals [dcchemicals.com]
- 6. Sulfo-Cyanine 5 bis-NHS ester, 5mg | Labscoop [labscoop.com]
